(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Catalog No.
S544060
CAS No.
377090-84-1
M.F
C13H11N3O2
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-...

CAS Number

377090-84-1

Product Name

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

IUPAC Name

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4-

InChI Key

QNUKRWAIZMBVCU-WCIBSUBMSA-N

SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Solubility

Soluble in DMSO

Synonyms

3-(1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene)-5-methoxy-1,3-dihydro-indol-2-one, SU 9516, SU9516

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3

Description

The exact mass of the compound SU9516 is 241.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cell Cycle Control and Cancer

SU9516 acts as a cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDK2. CDKs are enzymes that play a crucial role in regulating the cell cycle, the process by which cells grow and divide. Inhibiting CDK2 can arrest the cell cycle, potentially leading to cell death in cancer cells. Research suggests that SU9516 may be effective in treating certain cancers, including colorectal cancer []. Studies have shown that SU9516 can upregulate (increase the activity of) proteins that suppress tumor growth [].

Enhancing Sensitivity to Existing Cancer Therapies

SU9516 has been investigated for its ability to enhance the effectiveness of existing cancer treatments. For instance, research indicates that SU9516 can increase the sensitivity of T-cell leukemia cells to methotrexate, a chemotherapy drug []. This suggests that combining SU9516 with established therapies could potentially improve treatment outcomes.

Other Areas of Research

While the primary focus has been on cancer research, SU9516 is also being explored in other areas. Studies have investigated its potential role in understanding viral infections [].

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one, commonly referred to as SU9516, is a potent small molecule with significant implications in cancer research. It belongs to the class of 3-substituted indolinones and functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, CDK1, and to a lesser extent CDK4. The compound's unique structure features an indolinone core substituted at the 3-position with an imidazole moiety, which is critical for its biological activity.

SU9516 acts as a CDK inhibitor by competitively binding to the ATP-binding pocket of CDKs, particularly CDK2 and CDK1. This binding prevents CDKs from binding to ATP, a necessary step for their kinase activity. CDKs play a critical role in regulating the cell cycle by phosphorylating key proteins involved in cell division. By inhibiting CDKs, SU9516 disrupts the cell cycle progression, potentially leading to cell death (apoptosis) in cancer cells.

As with most research chemicals, information on the specific safety profile of SU9516 is limited. However, due to its function as a CDK inhibitor, it is likely to exhibit cytotoxicity (toxic to cells) []. Standard laboratory safety practices should be followed when handling SU9516, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

SU9516 primarily participates in inhibition reactions, where it competitively binds to the ATP-binding pocket of CDKs. This binding prevents the phosphorylation of target proteins necessary for cell cycle progression, effectively halting cell division in cancer cells. The compound's IC50 values indicate its potency: approximately 22 nM for CDK2, 40 nM for CDK1, and 200 nM for CDK4 .

Types of Reactions

  • Inhibition Reactions: Direct inhibition of cyclin-dependent kinases.
  • Binding Reactions: Competitive binding to the ATP-binding site of CDKs.

Common Reagents and Conditions

The synthesis involves various reagents such as methoxyindole derivatives and imidazole derivatives, typically conducted under controlled temperatures and inert atmospheres to ensure purity and yield.

SU9516 exhibits significant biological activity by inducing apoptosis in cancer cells through the inhibition of CDK activity. This mechanism disrupts the cell cycle, leading to cell death, particularly in human colon carcinoma cell lines such as RKO and SW480. Additionally, studies suggest that SU9516 can enhance the efficacy of existing chemotherapy agents like methotrexate, potentially improving treatment outcomes for certain cancers.

The synthesis of SU9516 involves several key steps:

  • Formation of the Indolinone Core: Cyclization of an appropriate precursor to create the indolinone structure.
  • Substitution at the 3-Position: Achieved through condensation and cyclization reactions involving imidazole derivatives.

While specific industrial methods are not widely documented, standard organic synthesis techniques are employed to ensure high purity and yield of SU9516 .

SU9516 is primarily investigated for its applications in cancer therapy due to its role as a cyclin-dependent kinase inhibitor. Its ability to halt cell cycle progression makes it a promising candidate for treating various cancers, including colorectal cancer. Beyond oncology, research is exploring its potential roles in understanding viral infections and enhancing therapeutic strategies against other diseases .

Several compounds share structural similarities with SU9516, particularly within the indolinone class. Below is a comparison highlighting their unique features:

Compound NameStructure TypeKey ActivityIC50 Values (nM)
(3Z)-3-(1H-imidazol-4-ylmethylidene)-5-methoxy-1H-indol-2-oneIndolinone derivativeCDK inhibitorNot specified
(Z)-3-(1H-imidazol-4-ylmethylene)-5-methoxyindolin-2-oneIndolinone derivativePotential anti-cancer activityNot specified
SU95163-substituted indolinonePotent CDK inhibitor22 (CDK2), 40 (CDK1), 200 (CDK4)

Uniqueness of SU9516

SU9516's distinctiveness lies in its selective inhibition profile against cyclin-dependent kinases, particularly its high potency towards CDK2 compared to similar compounds. This selectivity enhances its therapeutic potential in cancer treatment compared to other less potent inhibitors in the same structural class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

241.085126602 g/mol

Monoisotopic Mass

241.085126602 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FD2SWT2SDI

Wikipedia

3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Dates

Modify: 2023-08-15
1: Opyrchal M, Salisbury JL, Iankov I, Goetz MP, McCubrey J, Gambino MW, Malatino L, Puccia G, Ingle JN, Galanis E, D'Assoro AB. Inhibition of Cdk2 kinase activity selectively targets the CD44⁺/CD24⁻/Low stem-like subpopulation and restores chemosensitivity of SUM149PT triple-negative breast cancer cells. Int J Oncol. 2014 Sep;45(3):1193-9. doi: 10.3892/ijo.2014.2523. PubMed PMID: 24970653; PubMed Central PMCID: PMC4121417.
2: Betzi S, Alam R, Martin M, Lubbers DJ, Han H, Jakkaraj SR, Georg GI, Schönbrunn E. Discovery of a potential allosteric ligand binding site in CDK2. ACS Chem Biol. 2011 May 20;6(5):492-501. doi: 10.1021/cb100410m. PubMed PMID: 21291269; PubMed Central PMCID: PMC3098941.
3: Uchiyama H, Sowa Y, Wakada M, Yogosawa M, Nakanishi R, Horinaka M, Shimazaki C, Taniwaki M, Sakai T. Cyclin-dependent kinase inhibitor SU9516 enhances sensitivity to methotrexate in human T-cell leukemia Jurkat cells. Cancer Sci. 2010 Mar;101(3):728-34. doi: 10.1111/j.1349-7006.2009.01449.x. PubMed PMID: 20059476.
4: Xiong X, Zhang Y, Gao X, Dong Z, Li L, Ji C, Fu L, Luo X, Liu H, Mei C. B5, a novel pyrrole-substituted indolinone, exerts potent antitumor efficacy through G2/M cell cycle arrest. Invest New Drugs. 2010 Feb;28(1):26-34. doi: 10.1007/s10637-008-9211-7. PubMed PMID: 19139818.
5: Takagi K, Sowa Y, Cevik OM, Nakanishi R, Sakai T. CDK inhibitor enhances the sensitivity to 5-fluorouracil in colorectal cancer cells. Int J Oncol. 2008 May;32(5):1105-10. PubMed PMID: 18425338.
6: Heady L, Fernandez-Serra M, Mancera RL, Joyce S, Venkitaraman AR, Artacho E, Skylaris CK, Ciacchi LC, Payne MC. Novel structural features of CDK inhibition revealed by an ab initio computational method combined with dynamic simulations. J Med Chem. 2006 Aug 24;49(17):5141-53. PubMed PMID: 16913703.
7: Gao N, Kramer L, Rahmani M, Dent P, Grant S. The three-substituted indolinone cyclin-dependent kinase 2 inhibitor 3-[1-(3H-imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one (SU9516) kills human leukemia cells via down-regulation of Mcl-1 through a transcriptional mechanism. Mol Pharmacol. 2006 Aug;70(2):645-55. PubMed PMID: 16672643.
8: Collins I, Garrett MD. Targeting the cell division cycle in cancer: CDK and cell cycle checkpoint kinase inhibitors. Curr Opin Pharmacol. 2005 Aug;5(4):366-73. Review. PubMed PMID: 15964238.
9: Tsonis PA, Madhavan M, Call MK, Gainer S, Rice A, Del Rio-Tsonis K. Effects of a CDK inhibitor on lens regeneration. Wound Repair Regen. 2004 Jan-Feb;12(1):24-9. PubMed PMID: 14974961.
10: Moshinsky DJ, Bellamacina CR, Boisvert DC, Huang P, Hui T, Jancarik J, Kim SH, Rice AG. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2. Biochem Biophys Res Commun. 2003 Oct 24;310(3):1026-31. PubMed PMID: 14550307.
11: Yu B, Lane ME, Wadler S. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells. Biochem Pharmacol. 2002 Oct 1;64(7):1091-100. PubMed PMID: 12234612.
12: Lane ME, Yu B, Rice A, Lipson KE, Liang C, Sun L, Tang C, McMahon G, Pestell RG, Wadler S. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells. Cancer Res. 2001 Aug 15;61(16):6170-7. PubMed PMID: 11507069.

Explore Compound Types